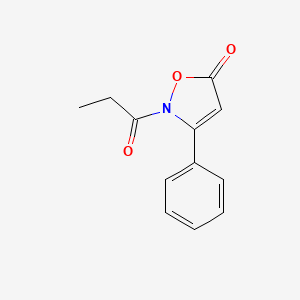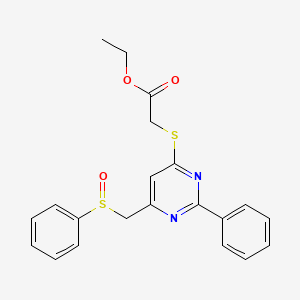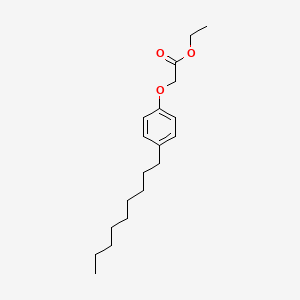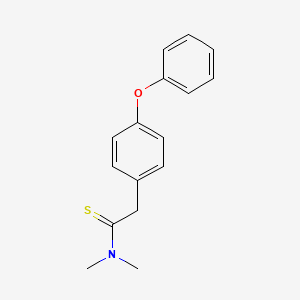
3-phenyl-2-propionyl-5(2H)-isoxazolone
Descripción general
Descripción
3-phenyl-2-propionyl-5(2H)-isoxazolone, commonly known as PPI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PPI belongs to the class of isoxazolone compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of PPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that PPI can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. PPI has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects
PPI has been shown to have various biochemical and physiological effects in different systems. In animal studies, PPI has been shown to reduce inflammation and oxidative stress in the liver, kidney, and brain. PPI has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPI has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, PPI also has some limitations, including its relatively low potency and selectivity for specific targets. Further research is needed to address these limitations and optimize the use of PPI in various applications.
Direcciones Futuras
There are several future directions for research on PPI. One promising direction is the development of PPI-based materials with unique properties for various applications. Another direction is the optimization of PPI as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is also needed to fully understand the mechanism of action of PPI and its potential targets.
Aplicaciones Científicas De Investigación
PPI has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, PPI has shown promising results as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines. PPI has also been studied for its potential as an anticancer agent, with research indicating its ability to induce apoptosis in cancer cells.
In the field of materials science, PPI has been used as a building block for the synthesis of novel materials with unique properties. For example, PPI has been used to synthesize metal-organic frameworks (MOFs) with high surface area and gas adsorption properties.
Propiedades
IUPAC Name |
3-phenyl-2-propanoyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-12(15)16-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKPLIWGKWTSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=CC(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-propionyl-5(2H)-isoxazolone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)
![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)






![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)